molecular formula C28H37FN2O B114404 FGIN-1-27 CAS No. 142720-24-9

FGIN-1-27

Cat. No.: B114404
CAS No.: 142720-24-9
M. Wt: 436.6 g/mol
InChI Key: VUWXAQFLTSBUDB-UHFFFAOYSA-N
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Description

FGIN-1-27 is a synthetic compound known for its high affinity for glial mitochondrial benzodiazepine receptors. It stimulates neurosteroid biosynthesis and does not bind to gamma-aminobutyric acid type A receptors

Mechanism of Action

Target of Action

FGIN-1-27 acts as a high-affinity agonist of the 18 kDa translocator protein (TSPO), previously known as the peripheral benzodiazepine receptor . TSPO is a cholesterol transporter from intracellular stores into mitochondria .

Mode of Action

This compound binds specifically and with high affinity to the TSPO on mitochondrial membranes . This binding induces the production of neurosteroids, which modulate GABA receptors . The EC50 for the increase in production of pregnenolone in glial cells is 3 nM .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits melanogenesis by regulating Protein Kinase A/cAMP-Responsive Element-Binding, Protein Kinase C-β, and Mitogen-Activated Protein Kinase pathways . Once these pathways are suppressed, it decreases the expression of MITF, tyrosinase, TRP-1, TRP-2, and inhibits the tyrosinase activity, finally inhibiting melanogenesis .

Pharmacokinetics

The compound is frequently used in biological research, suggesting that it has suitable bioavailability for in vitro and in vivo studies .

Result of Action

This compound has demonstrated pro-apoptotic, anti-anxiety, and steroidogenic activity in various studies . It significantly inhibits melanogenesis without cellular toxicity . In vivo experiments have shown that this compound inhibits the body pigmentation of zebrafish and reduces UVB-induced hyperpigmentation in guinea pig skin .

Action Environment

The compound’s effects have been studied in various in vitro and in vivo environments, suggesting that it is stable and effective under a range of conditions .

Biochemical Analysis

Biochemical Properties

FGIN-1-27 acts as a high-affinity agonist of the 18 kDa translocator protein (TSPO), previously called the peripheral benzodiazepine receptor . It enhances the steroidogenesis of neuroactive steroids such as allopregnanolone . Through this action, this compound indirectly potentiates GABA A receptor signaling .

Cellular Effects

This compound has been found to have significant effects on various types of cells. In human osteoblast-like cells, exposure to this compound resulted in a decrease in cell numbers by an average of 30% . It also suppressed cellular [18F]-FDG incorporation and ATP content . In melanocytes, this compound significantly inhibited melanogenesis . It downregulated the expression levels of key proteins that function in melanogenesis, mainly by suppressing the PKA/CREB, PKC-β, and MAPK pathways .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds specifically and with high affinity to the peptide DBI receptor (benzodiazepine receptor) on mitochondrial membranes, inducing the production of neurosteroids, which modulate GABA receptors . It also downregulates the expression levels of key proteins that function in melanogenesis, mainly by suppressing the PKA/CREB, PKC-β, and MAPK pathways .

Temporal Effects in Laboratory Settings

It has been synthesized using a continuous flow process, which suggests its stability for use in laboratory settings .

Dosage Effects in Animal Models

In animal models, this compound has shown to reduce anxiety-like behavior in the zebrafish light/dark preference test similar to diazepam, but with fewer sedative effects . It also reduced anxiety- and fear-like behaviors in the defense test battery in wall lizards .

Metabolic Pathways

This compound is involved in the metabolic pathway of steroidogenesis, where it enhances the production of neuroactive steroids such as allopregnanolone . It also affects the PKA/CREB, PKC-β, and MAPK pathways, which are involved in melanogenesis .

Transport and Distribution

This compound is a ligand for the 18 kDa translocator protein (TSPO), a cholesterol transporter from intracellular stores into mitochondria . This suggests that it may be transported and distributed within cells and tissues via this protein.

Subcellular Localization

This compound is localized in the mitochondria, where it acts as a high-affinity agonist of the 18 kDa translocator protein (TSPO) . This protein is a cholesterol transporter from intracellular stores into mitochondria , suggesting that this compound may also be localized in these organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FGIN-1-27 typically involves the reaction of 2-(4-fluorophenyl)indole-3-acetic acid with N,N-dihexylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient purification techniques, and adherence to safety and environmental regulations, would apply.

Chemical Reactions Analysis

Types of Reactions

FGIN-1-27 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

FGIN-1-27 has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in modulating neurosteroid biosynthesis and its potential effects on glial cells.

    Medicine: Investigated for its potential therapeutic applications in neurological disorders due to its interaction with mitochondrial benzodiazepine receptors.

    Industry: Potential use in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dihexyl-2-(4-chlorophenyl)indole-3-acetamide
  • N,N-Dihexyl-2-(4-bromophenyl)indole-3-acetamide
  • N,N-Dihexyl-2-(4-methylphenyl)indole-3-acetamide

Uniqueness

FGIN-1-27 is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37FN2O/c1-3-5-7-11-19-31(20-12-8-6-4-2)27(32)21-25-24-13-9-10-14-26(24)30-28(25)22-15-17-23(29)18-16-22/h9-10,13-18,30H,3-8,11-12,19-21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWXAQFLTSBUDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CCCCCC)C(=O)CC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162141
Record name 2-(4-Fluorophenyl)-N,N-dihexyl-1H-indole-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142720-24-9
Record name 2-(4-Fluorophenyl)-N,N-dihexyl-1H-indole-3-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142720-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-di-n-hexyl-2-(4-fluorophenyl)indole-3-acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142720249
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Fluorophenyl)-N,N-dihexyl-1H-indole-3-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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